(S)-2-Chloromethyl-1-methyl-pyrrolidine
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Overview
Description
(S)-2-Chloromethyl-1-methyl-pyrrolidine is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a chloromethyl group and a methyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloromethyl-1-methyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the cyclization of appropriate precursors.
Methylation: The methyl group is introduced by reacting the intermediate with methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloromethyl-1-methyl-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield different amine derivatives.
Cyclization Reactions: The presence of the pyrrolidine ring allows for cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
(S)-2-Chloromethyl-1-methyl-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Chloromethyl-1-methyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring structure contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-Chloromethyl-1-methyl-pyrrolidine: The enantiomer of the compound, which may exhibit different biological activities.
2-Chloromethyl-pyrrolidine: Lacks the methyl group on the nitrogen atom, leading to different chemical and biological properties.
1-Methyl-pyrrolidine: Lacks the chloromethyl group, resulting in different reactivity and applications.
Uniqueness
(S)-2-Chloromethyl-1-methyl-pyrrolidine is unique due to its specific chiral configuration and the presence of both chloromethyl and methyl groups. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-(chloromethyl)-1-methylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEQVHDPCGPJSJ-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498706 |
Source
|
Record name | (2S)-2-(Chloromethyl)-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137892-92-3 |
Source
|
Record name | (2S)-2-(Chloromethyl)-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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